Dipyanone vs. Methadone and Desmethylmoramide: MOR Activation Potency (β-Arrestin 2 Recruitment Assay)
Dipyanone demonstrates an EC₅₀ of 39.9 nM (Emax = 155% relative to hydromorphone) for μ-opioid receptor (MOR) activation in a NanoBiT® β-arrestin 2 recruitment assay, showing slightly higher potency than methadone (EC₅₀ = 50.3 nM; Emax = 152%) and >30-fold higher potency than the structurally related desmethylmoramide (EC₅₀ = 1335 nM; Emax = 126%) [1].
| Evidence Dimension | MOR Activation Potency (EC₅₀) |
|---|---|
| Target Compound Data | Dipyanone: EC₅₀ = 39.9 nM |
| Comparator Or Baseline | Methadone: EC₅₀ = 50.3 nM; Desmethylmoramide: EC₅₀ = 1335 nM |
| Quantified Difference | Dipyanone is 1.26-fold more potent than methadone (39.9 vs. 50.3 nM) and 33.5-fold more potent than desmethylmoramide |
| Conditions | NanoBiT® β-arrestin 2 recruitment assay in HEK293T cells expressing human MOR; hydromorphone used as reference agonist (Emax = 100%) |
Why This Matters
This demonstrates that dipyanone is not a simple methadone surrogate; its distinct EC₅₀ value must be accounted for in quantitative structure-activity relationship (QSAR) models, receptor binding studies, and forensic potency extrapolations.
- [1] Vandeputte, M. M., Walton, S. E., Shuda, S. A., et al. (2023). Detection, chemical analysis, and pharmacological characterization of dipyanone and other new synthetic opioids related to prescription drugs. Analytical and Bioanalytical Chemistry, 415(21), 5165–5180. https://doi.org/10.1007/s00216-023-04722-7 View Source
